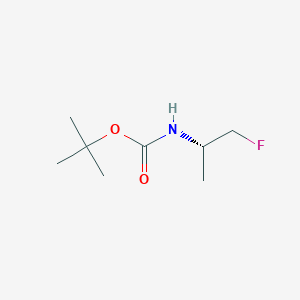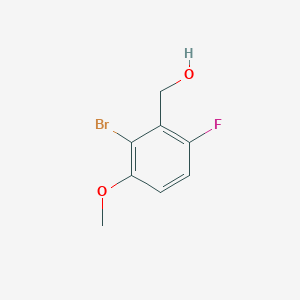
(S)-N-Boc-1-fluoro-2-propylamine
Übersicht
Beschreibung
(S)-N-Boc-1-fluoro-2-propylamine is a chiral amine derivative characterized by the presence of a fluoro group and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Wirkmechanismus
Target of Action
Carbamates, the class of compounds to which it belongs, are known to interact with various enzymes and receptors in the body .
Mode of Action
Carbamates, in general, are known to interact with their targets through their carbamate moiety . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of non-bonded electrons on nitrogen into the carboxyl moiety . This allows for modulation of biological properties and improvement in stability and pharmacokinetic properties .
Biochemical Pathways
For instance, they can form from the Curtius rearrangement, where isocyanates formed are reacted with an alcohol .
Pharmacokinetics
Carbamates are known to have good chemical and proteolytic stabilities, which can influence their pharmacokinetic properties .
Result of Action
The carbamate functionality is known to participate in hydrogen bonding through the carboxyl group and the backbone nh . This can lead to various molecular and cellular effects depending on the specific targets and pathways involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-N-Boc-1-fluoro-2-propylamine. Factors such as pH, temperature, and the presence of other molecules can affect the stability of the carbamate group and its interactions with its targets .
Biochemische Analyse
Biochemical Properties
tert-Butyl (S)-(1-fluoropropan-2-yl)carbamate plays a significant role in biochemical reactions, particularly in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles . The compound interacts with various enzymes and proteins, including palladium-catalyzed systems, where it serves as a substrate for the synthesis of complex organic molecules . The nature of these interactions often involves nucleophilic addition-elimination mechanisms, where the carbamate group acts as a nucleophile, facilitating the formation of new chemical bonds .
Cellular Effects
tert-Butyl (S)-(1-fluoropropan-2-yl)carbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular function . For instance, it can affect the expression of genes related to metabolic processes, thereby altering the overall metabolic flux within cells . Additionally, the compound’s interaction with cellular proteins can impact cell signaling pathways, influencing cellular responses to external stimuli .
Molecular Mechanism
The molecular mechanism of action of tert-Butyl (S)-(1-fluoropropan-2-yl)carbamate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound can form stable complexes with enzymes, inhibiting their activity and thereby modulating biochemical pathways . Additionally, the presence of the fluorine atom in the propylamine moiety enhances the compound’s binding affinity to specific biomolecules, leading to more pronounced biochemical effects . These interactions can result in the activation or inhibition of various enzymes, ultimately affecting cellular function and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl (S)-(1-fluoropropan-2-yl)carbamate can change over time due to its stability and degradation properties . The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have sustained effects on cellular function, with potential implications for in vitro and in vivo experiments . These temporal effects are important for understanding the compound’s long-term impact on biochemical processes and cellular health .
Dosage Effects in Animal Models
The effects of tert-Butyl (S)-(1-fluoropropan-2-yl)carbamate vary with different dosages in animal models . At lower doses, the compound can have beneficial effects on metabolic pathways and cellular function, while higher doses may lead to toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s impact on cellular processes becomes more pronounced at higher concentrations . Additionally, high doses of the compound can result in toxicity, affecting the overall health and function of the animal models .
Metabolic Pathways
tert-Butyl (S)-(1-fluoropropan-2-yl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the levels of metabolites and the overall metabolic balance within cells .
Transport and Distribution
The transport and distribution of tert-Butyl (S)-(1-fluoropropan-2-yl)carbamate within cells and tissues involve interactions with specific transporters and binding proteins . The compound can be transported across cellular membranes through active and passive transport mechanisms, leading to its accumulation in specific cellular compartments . These transport processes are essential for understanding the compound’s localization and its effects on cellular function .
Subcellular Localization
The subcellular localization of tert-Butyl (S)-(1-fluoropropan-2-yl)carbamate is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound can localize to various subcellular structures, including the endoplasmic reticulum, mitochondria, and nucleus, where it exerts its biochemical effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-1-fluoro-2-propylamine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available (S)-2-propylamine.
Protection: The amine group is protected by reacting with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-N-Boc-1-fluoro-2-propylamine undergoes various chemical reactions, including:
Substitution Reactions: The fluoro group can be substituted by nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium tert-butoxide.
Deprotection: Trifluoroacetic acid or hydrochloric acid.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Substitution: Formation of various substituted amines.
Deprotection: Formation of the free amine.
Oxidation and Reduction: Formation of corresponding oxidized or reduced products.
Wissenschaftliche Forschungsanwendungen
(S)-N-Boc-1-fluoro-2-propylamine finds applications in several fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of fine chemicals and agrochemicals.
Vergleich Mit ähnlichen Verbindungen
®-N-Boc-1-fluoro-2-propylamine: The enantiomer of the compound with similar properties but different biological activity.
N-Boc-1-fluoro-2-propylamine: The racemic mixture of the compound.
N-Boc-2-fluoro-2-propylamine: A structural isomer with the fluoro group at a different position.
Uniqueness: (S)-N-Boc-1-fluoro-2-propylamine is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its enantiomer and other isomers. This makes it a valuable compound in asymmetric synthesis and chiral drug development.
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-fluoropropan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO2/c1-6(5-9)10-7(11)12-8(2,3)4/h6H,5H2,1-4H3,(H,10,11)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYJCLXHXXANCJ-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CF)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CF)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187926-63-1 | |
| Record name | tert-Butyl (S)-(1-fluoropropan-2-yl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromobenzo[d]thiazole-6-carboxamide](/img/structure/B6358261.png)












